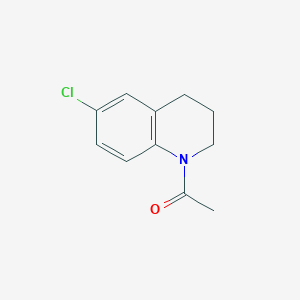
(+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Trans-4-(2,3-Dichlorophenyl)-pyrrolidine-3-carboxylic acid-HCl (DCPCA-HCl) is a chemical compound used in a variety of scientific and laboratory experiments. It is a chiral compound, meaning that it has two distinct forms (enantiomers) that are non-superimposable mirror images of each other. DCPCA-HCl has a number of properties that make it useful for scientific research, including its low toxicity and its ability to form a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Metabolic Pathways
- Organophosphorus and Pyrethroid Pesticides : Studies have explored the environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides, highlighting the importance of assessing the exposure levels and understanding the metabolic pathways involved in their biotransformation. These insights could be relevant when considering the environmental impact and metabolic processing of similar compounds (Babina et al., 2012).
Toxicological Assessments and Health Impacts
- Xenobiotic Metabolizing Gene Variants : Research on dietary intake of heterocyclic aromatic amines (HCA) and the risk of prostate cancer has investigated the role of xenobiotic metabolizing gene variants. Such studies emphasize the significance of genetic factors in the toxicological effects of chemicals, which could be pertinent to assessing the health impacts of similar compounds (Koutros et al., 2009).
Applications in Analytical and Forensic Sciences
- Analytical Characterization of New Psychoactive Substances (NPS) : The identification and analytical characterization of seven NPS through a combination of 1H NMR spectroscopy, GC-MS, and UPLC-MS/MS® in a complex toxicological case demonstrate the advanced analytical techniques available for the detection, identification, and purity assessment of chemical compounds. Such methodologies could be applied to study "(+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl" in various contexts (Ameline et al., 2019).
Environmental Health and Exposure
- Exposure to Plasticizers : Research on environmental exposure to plasticizers such as 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) highlights the growing concern over the ubiquity of such compounds and their potential health effects. This area of research underscores the importance of monitoring and understanding the environmental and health implications of widespread chemical use (Silva et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves the reaction of 2,3-dichlorobenzaldehyde with pyrrolidine followed by oxidation and acid hydrolysis to yield the final product.", "Starting Materials": [ "2,3-dichlorobenzaldehyde", "pyrrolidine", "sodium chlorite", "sodium chloride", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: React 2,3-dichlorobenzaldehyde with pyrrolidine in the presence of sodium hydroxide to yield the corresponding imine.", "Step 2: Oxidize the imine using sodium chlorite to yield the corresponding oxime.", "Step 3: Acid hydrolysis of the oxime using hydrochloric acid to yield the final product, (+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl.", "Step 4: Recrystallize the product from water to obtain pure crystals." ] } | |
CAS-Nummer |
1392210-64-8 |
Produktname |
(+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl |
Molekularformel |
C11H12Cl3NO2 |
Molekulargewicht |
296.57 |
IUPAC-Name |
(3S,4R)-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H11Cl2NO2.ClH/c12-9-3-1-2-6(10(9)13)7-4-14-5-8(7)11(15)16;/h1-3,7-8,14H,4-5H2,(H,15,16);1H/t7-,8+;/m0./s1 |
InChI-Schlüssel |
GQVOOINHJKKVGO-KZYPOYLOSA-N |
SMILES |
C1C(C(CN1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2996056.png)
![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)
![N-tert-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2996058.png)
![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2996059.png)



![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2996068.png)

![N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2996072.png)
![N-(4-Methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide](/img/structure/B2996074.png)
